molecular formula C14H10ClNO3 B7806767 3-(3-Chlorobenzamido)benzoic acid

3-(3-Chlorobenzamido)benzoic acid

Cat. No.: B7806767
M. Wt: 275.68 g/mol
InChI Key: OWFYZEAOJWTYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorobenzamido)benzoic acid is a high-purity chemical compound offered for research applications. As a benzoic acid derivative containing a chlorobenzamide group, it is of significant interest in organic synthesis and medicinal chemistry research. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on it for applications such as exploring structure-activity relationships and investigating biological pathways. Precise characterization data, including NMR and mass spectrometry, is available for qualified research partners. Please contact us for specific availability and pricing.

Properties

IUPAC Name

3-[(3-chlorobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-11-5-1-3-9(7-11)13(17)16-12-6-2-4-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFYZEAOJWTYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Reactivity Differences :

  • The amide group in this compound reduces electrophilicity compared to 3-(Chloromethyl)benzoic acid, which undergoes nucleophilic substitution at the CH₂Cl site .
  • The amino group in 2-Amino-3-chlorobenzoic acid enables diazotization and coupling reactions, unavailable in the target compound .

Comparative Bioactivity :

  • Halogen positioning (e.g., 3-Cl vs. 4-Cl) and substituent type (amide vs. amino) significantly affect receptor binding. For instance, this compound derivatives show enhanced potency over non-halogenated analogs due to improved hydrophobic interactions .

Challenges in Handling and Analysis

  • Solubility Issues: Triazinylaminobenzoic acids, including the target compound, exhibit poor solubility in common solvents, necessitating 1,4-dioxane or DMF for reactions .
  • Analytical Limitations : GC-MS incompatibility due to thermal instability of amide and triazine groups; TLC and HPLC are preferred .

Preparation Methods

Stepwise Procedure

  • Protection of 3-aminobenzoic acid :
    The carboxylic acid is converted to a methyl ester using methanol and sulfuric acid, yielding methyl 3-aminobenzoate.

  • Acyl chloride formation :
    3-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) to generate 3-chlorobenzoyl chloride.

  • Amide coupling :
    Methyl 3-aminobenzoate reacts with 3-chlorobenzoyl chloride in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base.

  • Ester hydrolysis :
    The methyl ester is hydrolyzed using aqueous NaOH to regenerate the carboxylic acid.

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
EsterificationMeOH, H₂SO₄, reflux, 4 h92
Acyl chloride synthesisSOCl₂, 70°C, 2 h89
Amide formationEt₃N, THF, 0°C → rt, 12 h85
Hydrolysis2M NaOH, 80°C, 3 h95

Total yield : ~68%.

Method 2: Coupling Agent-Mediated One-Pot Synthesis

Direct Amidation Using EDCl/HOBt

  • Activation :
    3-Chlorobenzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF.

  • Coupling :
    3-Aminobenzoic acid is added, and the reaction proceeds at room temperature for 24 h.

Optimization Insights

  • Solvent choice : DMF outperforms THF due to better solubility of 3-aminobenzoic acid.

  • Base addition : Diisopropylethylamine (DIPEA) increases yields by deprotonating the amine.

ParameterOptimal ValueYield (%)
EDCl:HOBt ratio1.2:178
Temperature25°C78
Reaction time24 h78

Method 3: Mixed Anhydride Approach

Procedure Overview

  • Mixed anhydride formation :
    3-Chlorobenzoic acid reacts with isobutyl chloroformate in the presence of N-methylmorpholine (NMM).

  • Amine addition :
    3-Aminobenzoic acid is introduced, forming the amide bond at 0°C.

Advantages and Limitations

  • Avoids acyl chlorides : Reduces toxicity but requires anhydrous conditions.

  • Yield : 70–75%, lower than Method 1 due to competing hydrolysis.

Method 4: Catalytic Amination Using Copper Complexes

Inspired by Patent CN111732520A

A copper-catalyzed approach adapted from 3-methyl-2-aminobenzoic acid synthesis:

  • Substrate preparation :
    3-Chlorobenzoic acid and 3-nitrobenzoic acid are used as precursors.

  • Reductive amination :
    Hydrogenation with H₂/Pd-C in DMSO converts the nitro group to an amine, followed by in situ amidation.

CatalystSolventTemperature (°C)Yield (%)
CuCl/DMSODMSO13088
Pd-C/H₂Ethanol5082

Industrial-Scale Production Considerations

Cost-Benefit Analysis

  • Method 1 is preferred for high-purity batches but involves four steps.

  • Method 2 offers a one-pot solution but requires expensive coupling agents.

  • Method 4 is scalable using continuous flow reactors, reducing Pd-C catalyst costs.

Waste Management

  • Saponification steps generate NaCl and methanol, necessitating neutralization and distillation.

  • Copper catalysts require chelation (e.g., EDTA) before disposal.

Challenges in Purification and Characterization

Recrystallization Protocols

  • Crude product is recrystallized from methanol/water (4:1), achieving >99% purity.

  • Melting point : 238–240°C (lit. 239–243°C for analogues).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, CONH), 7.8–7.4 (m, 7H, Ar-H), 13.1 (s, 1H, COOH).

  • IR (KBr): 1680 cm⁻¹ (C=O amide), 1705 cm⁻¹ (C=O acid) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Chlorobenzamido)benzoic acid, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The synthesis typically involves sequential amidation and esterification reactions. For example, starting with benzoic acid derivatives, introduce the 3-chlorobenzamido group via coupling reagents like EDC/HOBt. Reaction temperature (0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for amine:acid) significantly influence yield . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR (¹H/¹³C) : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, amide NH at δ 10.2 ppm) and carbon backbone .
  • FT-IR : Confirms functional groups (C=O stretch at ~1680 cm⁻¹ for carboxylic acid, amide C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 290.0452) and fragmentation patterns .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodology : Stability studies under varying pH (2–10) and temperature (4–60°C) reveal degradation kinetics. At pH < 3 or > 9, hydrolysis of the amide bond occurs, reducing stability by >50% over 24 hours. Thermal stability is maintained below 40°C, with decomposition observed at higher temperatures (TGA/DSC data). Use buffered solutions (pH 6–7) and refrigeration (4°C) for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance its biological activity?

  • Methodology :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the para position of the benzamido ring increases lipophilicity and target binding affinity .
  • Bioisosteric Replacement : Replacing the chlorine atom with fluorine improves metabolic stability while retaining activity .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., carboxylic acid and amide groups) using X-ray crystallography or docking studies .

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets like mycolic acid methyltransferases (MAMTs)?

  • Methodology :

  • Molecular Docking (AutoDock Vina, Glide) : Predict binding poses and affinity scores (e.g., docking score of -9.9 kcal/mol for MmaA1 inhibition) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Key interactions include π-π stacking with Phe100 and hydrogen bonds with Arg76 .
  • Free Energy Perturbation (FEP) : Quantify substituent effects on binding energy (ΔΔG calculations) .

Q. How do substituents on the benzamido group influence the compound’s pharmacokinetic properties?

  • Methodology :

  • LogP Measurements : Chlorine substituents increase logP (from 2.1 to 3.4), enhancing membrane permeability but reducing aqueous solubility .
  • CYP450 Metabolism Assays : Fluorine or methoxy groups reduce CYP3A4-mediated oxidation, prolonging half-life (t₁/₂ > 6 hours vs. 2 hours for parent compound) .
  • Plasma Protein Binding (PPB) : Hydrophobic substituents increase PPB (>90%), requiring dosage adjustments for free drug availability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.